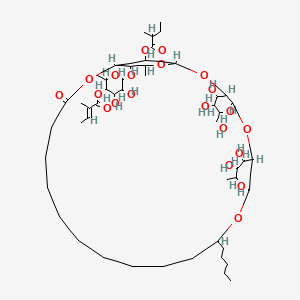
Scammonin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scammonin I is a resin glycoside compound derived from the roots of the plant Convolvulus scammonia, commonly known as scammony. This plant is native to the eastern Mediterranean region and has been used traditionally for its medicinal properties. This compound is known for its potent purgative effects and is a significant component of the scammony resin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Scammonin I is typically extracted from the roots of Convolvulus scammonia. The process involves incising the fresh root to obtain the gum resin, which is then processed to isolate the resin glycosides. The resin is soluble in ether, and the extraction process often involves the use of solvents like ether to separate the resin glycosides from other components .
Industrial Production Methods
Industrial production of scammonin involves large-scale extraction from the roots of Convolvulus scammonia. The roots are harvested, cleaned, and incised to collect the gum resin. The resin is then subjected to solvent extraction, typically using ether, to isolate the resin glycosides. The isolated glycosides are further purified using techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Scammonin I undergoes various chemical reactions, including hydrolysis, esterification, and oxidation. The compound contains multiple hydroxyl groups, making it susceptible to esterification reactions with organic acids .
Common Reagents and Conditions
Major Products
The major products formed from the hydrolysis of scammonin include scammonic acid, isobutyric acid, and tiglic acid. Esterification reactions yield various ester derivatives of scammonin .
Aplicaciones Científicas De Investigación
Scammonin I has several scientific research applications across different fields:
Chemistry: this compound is studied for its unique glycosidic structure and its reactivity in various chemical reactions.
Medicine: this compound’s potent purgative effects make it a subject of interest in pharmacological studies.
Industry: This compound is used in the production of purgative drugs and other medicinal formulations.
Mecanismo De Acción
Scammonin I exerts its effects primarily through its interaction with bile in the small intestine. When scammonin combines with bile, it forms a strong purgative complex that stimulates the secretion of liver and intestinal glands. This leads to increased intestinal motility and the expulsion of intestinal contents .
Comparación Con Compuestos Similares
Scammonin I is part of a broader family of resin glycosides found in the Convolvulaceae family. Similar compounds include:
Jalapin: Another resin glycoside with potent purgative effects, derived from the roots of Ipomoea purga.
Convolvulin: Found in the roots of Convolvulus arvensis, this compound shares similar glycosidic structures and biological activities.
Orizabic acid A: A minor resin glycoside found in Convolvulus scammonia, similar in structure to scammonin.
This compound is unique due to its specific glycosidic structure and its potent purgative effects, which are more pronounced compared to some of its analogs .
Propiedades
Número CAS |
145108-33-4 |
|---|---|
Fórmula molecular |
C50H84O21 |
Peso molecular |
1021.2 g/mol |
Nombre IUPAC |
[30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |
InChI |
InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+ |
Clave InChI |
DGRGOOVTCYVEDQ-KIBLKLHPSA-N |
SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |
SMILES isomérico |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O |
SMILES canónico |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
145108-33-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
11-((O-6-deoxy-4-O-2-methyl-1-oxo-2-butenyl)glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-mannopyranosyl-(1-2)-O-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester scammonin I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















